molecular formula C9H15N3 B8502593 2-[6-(2-Aminoethyl)-3-pyridyl]ethylamine

2-[6-(2-Aminoethyl)-3-pyridyl]ethylamine

Cat. No. B8502593
M. Wt: 165.24 g/mol
InChI Key: IZNIQPCNKNUQAD-UHFFFAOYSA-N
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Patent
US06703425B2

Procedure details

(Phenylmethoxy)-N-[2-(6-{2-[(phenylmethoxy)carbonylamino]ethyl}(3-pyridyl))ethyl]carboxamide (3.6 mmol) and 10% palladium on carbon (1.0 g, 62 mole %) were combined and hydrogenation was carried out in a manner analogous to the procedure described in example 6 to provide the intermediate title compound, 2-[6-(2-aminoethyl)-3-pyridyl]ethylamine, (55%) as a colorless oil.
Name
(Phenylmethoxy)-N-[2-(6-{2-[(phenylmethoxy)carbonylamino]ethyl}(3-pyridyl))ethyl]carboxamide
Quantity
3.6 mmol
Type
reactant
Reaction Step One
Quantity
1 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
C1(COC([NH:11][CH2:12][CH2:13][C:14]2[CH:15]=[N:16][C:17]([CH2:20][CH2:21][NH:22]C(OCC3C=CC=CC=3)=O)=[CH:18][CH:19]=2)=O)C=CC=CC=1>[Pd]>[NH2:22][CH2:21][CH2:20][C:17]1[N:16]=[CH:15][C:14]([CH2:13][CH2:12][NH2:11])=[CH:19][CH:18]=1

Inputs

Step One
Name
(Phenylmethoxy)-N-[2-(6-{2-[(phenylmethoxy)carbonylamino]ethyl}(3-pyridyl))ethyl]carboxamide
Quantity
3.6 mmol
Type
reactant
Smiles
C1(=CC=CC=C1)COC(=O)NCCC=1C=NC(=CC1)CCNC(=O)OCC1=CC=CC=C1
Step Two
Name
Quantity
1 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NCCC1=CC=C(C=N1)CCN
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 55%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.